N~1~-(4-CHLOROPHENYL)-2-{[(METHYLAMINO)CARBONYL]AMINO}BENZAMIDE
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Overview
Description
N~1~-(4-CHLOROPHENYL)-2-{[(METHYLAMINO)CARBONYL]AMINO}BENZAMIDE is a synthetic organic compound characterized by the presence of a chlorophenyl group and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-CHLOROPHENYL)-2-{[(METHYLAMINO)CARBONYL]AMINO}BENZAMIDE typically involves the reaction of 4-chloroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of N1-(4-CHLOROPHENYL)-2-{[(METHYLAMINO)CARBONYL]AMINO}BENZAMIDE may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-CHLOROPHENYL)-2-{[(METHYLAMINO)CARBONYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N~1~-(4-CHLOROPHENYL)-2-{[(METHYLAMINO)CARBONYL]AMINO}BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-CHLOROPHENYL)-2-{[(METHYLAMINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-BROMOPHENYL)-2-{[(METHYLAMINO)CARBONYL]AMINO}BENZAMIDE
- N~1~-(4-FLUOROPHENYL)-2-{[(METHYLAMINO)CARBONYL]AMINO}BENZAMIDE
- N~1~-(4-METHOXYPHENYL)-2-{[(METHYLAMINO)CARBONYL]AMINO}BENZAMIDE
Uniqueness
N~1~-(4-CHLOROPHENYL)-2-{[(METHYLAMINO)CARBONYL]AMINO}BENZAMIDE is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(methylcarbamoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-17-15(21)19-13-5-3-2-4-12(13)14(20)18-11-8-6-10(16)7-9-11/h2-9H,1H3,(H,18,20)(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGGVRZEOLJXDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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